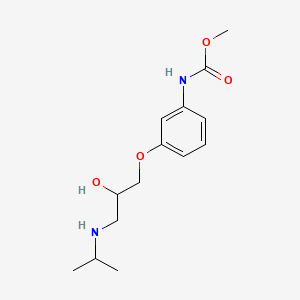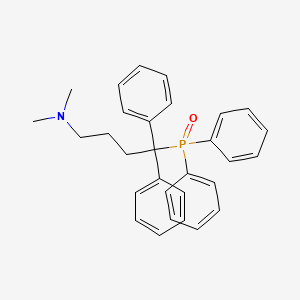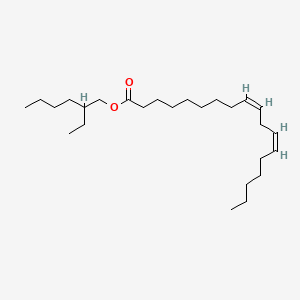
2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate is an ester derived from 9,12-octadecadienoic acid (commonly known as linoleic acid) and 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of 9,12-octadecadienoic acid with 2-ethylhexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 9,12-octadecadienoic acid and 2-ethylhexanol into the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed and purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the formulation of cosmetics, lubricants, and plasticizers due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with cellular membranes and enzymes, modulating their functions and exerting its effects.
Comparación Con Compuestos Similares
2-Ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate can be compared with other similar compounds such as:
2-Ethylhexyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate: This compound contains an additional double bond, which may confer different chemical and biological properties.
This compound: Similar in structure but may have different functional groups or chain lengths.
The uniqueness of this compound lies in its specific combination of ester and double bond functionalities, which contribute to its diverse range of applications and properties.
Propiedades
Número CAS |
45298-00-8 |
|---|---|
Fórmula molecular |
C26H48O2 |
Peso molecular |
392.7 g/mol |
Nombre IUPAC |
2-ethylhexyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C26H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h11-12,14-15,25H,4-10,13,16-24H2,1-3H3/b12-11-,15-14- |
Clave InChI |
PSAAPHZQPIWZFX-HDXUUTQWSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CC)CCCC |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


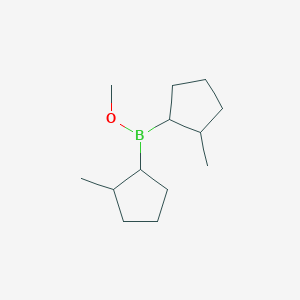
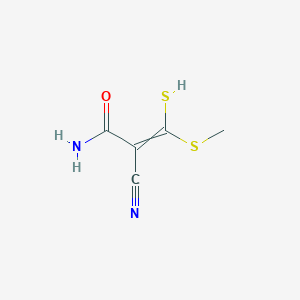
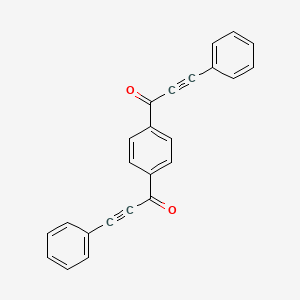
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
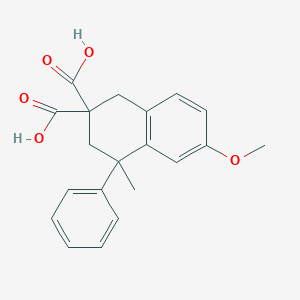
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)
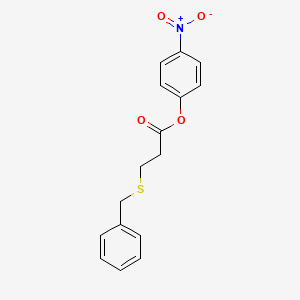
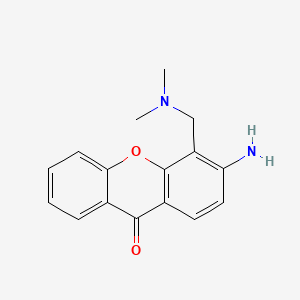
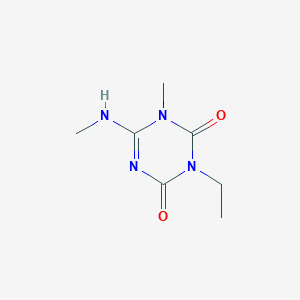


![1-(Chloro{[(4-methylphenyl)methyl]sulfanyl}methyl)-4-methylbenzene](/img/structure/B14661806.png)
